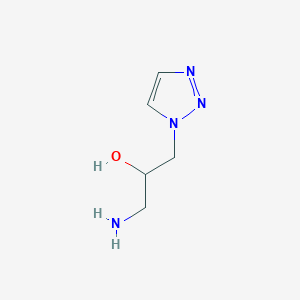

1-アミノ-3-(1H-1,2,3-トリアゾール-1-イル)プロパン-2-オール

概要

説明

1-Amino-3-(1H-1,2,3-triazol-1-yl)propan-2-ol is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of both amino and hydroxyl functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.

科学的研究の応用

1-Amino-3-(1H-1,2,3-triazol-1-yl)propan-2-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.

Medicine: Research has explored its use in developing new drugs, particularly for its antimicrobial and anticancer properties.

作用機序

Target of Action

Compounds with a similar 1,2,3-triazole ring structure have been found to inhibit theCarbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.

Mode of Action

Based on the structural similarity to other 1,2,3-triazole compounds, it can be hypothesized that it may interact with its target enzyme throughhydrogen bonding . The presence of the polar group at the 1,2,3-triazole substituted phenyl ring in these derivatives contributes to the overall activity of these compounds .

Biochemical Pathways

If we consider its potential inhibition of the carbonic anhydrase-ii enzyme, it could impact thecarbon dioxide hydration and bicarbonate buffer system in the body, affecting pH regulation .

Result of Action

If it does inhibit the carbonic anhydrase-ii enzyme, it could potentially lead to a disruption in thebalance of pH in the body .

生化学分析

Biochemical Properties

For example, 3-Amino-1,2,4-triazole, a related compound, is a competitive inhibitor of the HIS3 gene product, imidazoleglycerol-phosphate dehydratase . This enzyme catalyzes the sixth step of histidine production .

Cellular Effects

Some triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines . For instance, some 1,2,4-triazole derivatives have exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

Molecular Mechanism

It is known that triazoles can interact with biomolecules through hydrogen bonding . This interaction can lead to changes in gene expression, enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

Triazoles are generally known for their high chemical stability . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Dosage Effects in Animal Models

It is known that some triazole derivatives have shown promising anticancer activity in vitro .

Metabolic Pathways

It is known that 3-Amino-1,2,4-triazole, a related compound, is a competitive inhibitor of the HIS3 gene product, imidazoleglycerol-phosphate dehydratase . This enzyme catalyzes the sixth step of histidine production .

Transport and Distribution

Triazoles are generally soluble in water, which could facilitate their distribution within cells .

Subcellular Localization

The solubility of triazoles in water could potentially allow them to be distributed throughout the cell .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-3-(1H-1,2,3-triazol-1-yl)propan-2-ol typically involves the cycloaddition reaction known as “click chemistry.” This method is highly efficient and selective, often involving the reaction of an azide with an alkyne in the presence of a copper(I) catalyst. The reaction conditions are generally mild, and the process can be carried out in aqueous media, making it environmentally friendly .

Industrial Production Methods: Industrial production of this compound may involve large-scale click chemistry processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction rates and improve product purity .

化学反応の分析

Types of Reactions: 1-Amino-3-(1H-1,2,3-triazol-1-yl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the triazole ring .

類似化合物との比較

1,2,4-Triazole Derivatives: These compounds also contain a triazole ring but differ in the position of the nitrogen atoms. They have similar applications but may exhibit different biological activities.

Indole Derivatives: These compounds contain an indole ring and are known for their broad-spectrum biological activities, including antiviral and anticancer properties.

Uniqueness: 1-Amino-3-(1H-1,2,3-triazol-1-yl)propan-2-ol is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and versatility in chemical synthesis. Its ability to form stable complexes with various biological targets makes it a valuable compound in medicinal chemistry .

生物活性

1-Amino-3-(1H-1,2,3-triazol-1-yl)propan-2-ol is a compound characterized by its triazole ring structure, which includes both amino and hydroxyl functional groups. This unique architecture contributes to its diverse biological activities and potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in the development of pharmaceuticals.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 142.16 g/mol. The presence of the triazole ring enhances its biological reactivity, making it a candidate for various therapeutic applications.

| Property | Value |

|---|---|

| IUPAC Name | 1-amino-3-(1H-1,2,3-triazol-1-yl)propan-2-ol |

| CAS Number | 477575-14-7 |

| Molecular Formula | C5H10N4O |

| Molecular Weight | 142.16 g/mol |

Research indicates that compounds with a similar triazole structure can inhibit Carbonic Anhydrase II (CA-II) , an enzyme crucial for maintaining acid-base balance in the body. The proposed mechanism involves:

- Hydrogen Bonding : Interaction with the enzyme's active site through hydrogen bonds.

- Impact on Biochemical Pathways : Inhibition of CA-II may disrupt carbon dioxide hydration and bicarbonate buffering systems, potentially leading to altered pH regulation in biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds derived from triazoles have shown promising antiproliferative effects against various cancer cell lines:

- Thymidylate Synthase Inhibition : Triazole derivatives have been identified as thymidylate synthase inhibitors, which are crucial in DNA synthesis. In a study involving triazole-tethered compounds, notable IC50 values were observed:

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. In vitro studies showed that certain derivatives exhibited effective inhibition rates, supporting their potential as antimicrobial agents .

Case Study 1: Anticancer Evaluation

A series of synthesized triazole derivatives were evaluated for their anticancer activity through thymidylate synthase inhibition. The best-performing compound showed superior efficacy compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Case Study 2: Enzyme Inhibition

In another study, researchers synthesized various triazole derivatives to assess their inhibitory effects on Bcr-Abl mutants associated with chronic myeloid leukemia (CML). Some compounds displayed remarkable inhibition with IC50 values in the nanomolar range (e.g., 0.36 nM), highlighting the therapeutic potential of triazole-based compounds in targeted cancer therapies .

特性

IUPAC Name |

1-amino-3-(triazol-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4O/c6-3-5(10)4-9-2-1-7-8-9/h1-2,5,10H,3-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOYNKBCVVNDCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=N1)CC(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。